molecular formula C20H25ClN2O3 B6701582 N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B6701582
M. Wt: 376.9 g/mol
InChI Key: FPIWIVSIQCUITH-UHFFFAOYSA-N
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Description

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a phenoxy group, and a methoxyethyl substituent, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3.ClH/c1-24-13-11-15-2-6-18(7-3-15)25-19-8-4-17(5-9-19)22-20(23)16-10-12-21-14-16;/h2-9,16,21H,10-14H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIWIVSIQCUITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenoxy and methoxyethyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and methoxyethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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